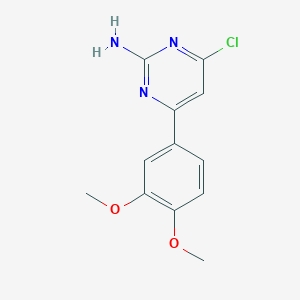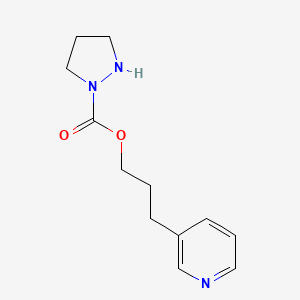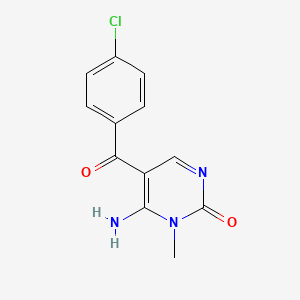
2(1H)-Pyrimidinone, 6-amino-5-(4-chlorobenzoyl)-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-5-(4-clorobenzoil)-1-metil-2(1H)-pirimidinona es un compuesto químico con una estructura compleja que incluye un anillo de pirimidinona, un grupo amino, un grupo clorobenzoil y un grupo metil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-amino-5-(4-clorobenzoil)-1-metil-2(1H)-pirimidinona típicamente involucra múltiples pasos, incluyendo la formación del anillo de pirimidinona y la introducción de los grupos amino, clorobenzoil y metil. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, son cruciales para la síntesis exitosa de este compuesto. Las rutas sintéticas detalladas y las condiciones de reacción se pueden encontrar en la literatura química especializada y las patentes .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación, la cristalización y el control de calidad para cumplir con los estándares industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
6-amino-5-(4-clorobenzoil)-1-metil-2(1H)-pirimidinona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede ser oxidado bajo condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que lleva a diferentes formas reducidas del compuesto.
Sustitución: El compuesto puede participar en reacciones de sustitución donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, juegan un papel importante en la determinación del resultado de estas reacciones.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Información detallada sobre los productos se puede encontrar en bases de datos de reacciones químicas y artículos de investigación .
Aplicaciones Científicas De Investigación
6-amino-5-(4-clorobenzoil)-1-metil-2(1H)-pirimidinona tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluyendo actividades anticancerígenas y antimicrobianas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 6-amino-5-(4-clorobenzoil)-1-metil-2(1H)-pirimidinona involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos al unirse a enzimas, receptores u otras biomoléculas, lo que lleva a cambios en los procesos celulares. Los estudios detallados sobre los objetivos moleculares y las vías involucradas pueden proporcionar información sobre su mecanismo de acción .
Comparación Con Compuestos Similares
Compuestos similares
- 6-amino-5-(4-clorobenzoil)-2,3-dihidro-1H-pirrolizina-7-carbonitrilo
- Otros derivados de pirimidinona con grupos funcionales similares
Singularidad
Su estructura química distintiva le permite participar en reacciones químicas únicas y exhibir actividades biológicas específicas .
Propiedades
Número CAS |
353285-41-3 |
|---|---|
Fórmula molecular |
C12H10ClN3O2 |
Peso molecular |
263.68 g/mol |
Nombre IUPAC |
6-amino-5-(4-chlorobenzoyl)-1-methylpyrimidin-2-one |
InChI |
InChI=1S/C12H10ClN3O2/c1-16-11(14)9(6-15-12(16)18)10(17)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3 |
Clave InChI |
QKHYDKNLKASHRD-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=NC1=O)C(=O)C2=CC=C(C=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




propanedinitrile](/img/structure/B12593916.png)
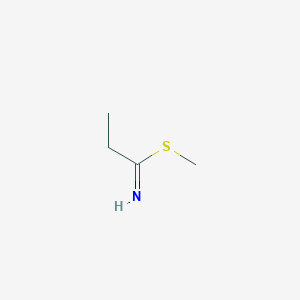
![Tri([1,1'-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane](/img/structure/B12593932.png)
![[Bis(2-hydroxyethyl)amino]methanesulfonic acid](/img/structure/B12593938.png)
![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12593944.png)
![N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12593947.png)
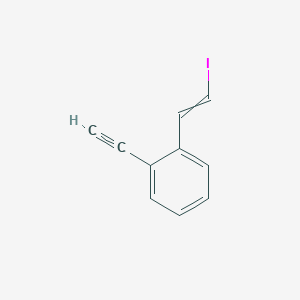
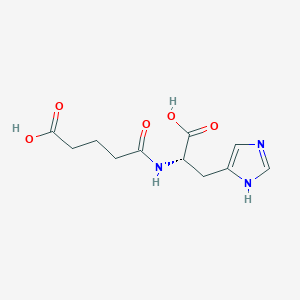

![3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B12593973.png)
